3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c1-10-5-11(6-16(20)24-10)25-12-8-19(9-12)27(22,23)13-3-4-15-14(7-13)18(2)17(21)26-15/h3-7,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUNEVJQGEJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves several steps. Typically, the synthesis starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the methyl, azetidinyl, and pyranyl groups. Common reagents used in the synthesis include:
Sulfonyl chlorides
Sodium hydride
Benzoxazole derivatives
Pyranone derivatives
Reaction conditions generally require controlled temperature and pressure settings, along with the use of catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above. to improve efficiency and yield, optimized reaction conditions and advanced equipment, such as continuous flow reactors, are often employed. The use of automated systems ensures precise control over reaction parameters, thereby enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: : Often achieved using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium ethoxide.
Major Products: Major products formed from these reactions include modified benzo[d]oxazol compounds, which can further undergo polymerization or other complex transformations.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for developing new synthetic pathways and understanding reaction mechanisms.
Biology: In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules opens up possibilities for research in cellular processes and molecular biology.
Medicine: Medically, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for producing high-performance polymers and coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it functions by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. In medicinal applications, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
3-methyl-5-((3-(alkyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
5-((3-(pyridin-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Uniqueness: Compared to similar compounds, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of functional groups. This structure endows it with distinct reactivity and stability, making it particularly suitable for specific applications in scientific research and industry.
Biological Activity
3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
A study examining benzoxazole derivatives indicated that compounds with similar structures exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds were documented, showing varying degrees of efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 32 | Bacillus subtilis |
| 2 | 64 | Staphylococcus aureus |
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis revealed that certain substituents enhance antifungal potency .
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| A | 16 | Candida albicans |
| B | 32 | Aspergillus niger |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The selectivity towards cancer cells over normal cells suggests a promising therapeutic profile .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 10 |
Mechanistic Studies
Mechanistic investigations have shown that the compound may exert its biological effects through multiple pathways, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis. Further studies are required to elucidate the exact mechanisms involved.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of synthesized benzoxazole derivatives, including our compound. Results indicated significant activity against Gram-positive strains with potential for further development into therapeutic agents .
- Cytotoxicity Profile : In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines. The results highlighted its ability to selectively target cancer cells while sparing normal cells, marking it as a candidate for further research in cancer therapeutics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?
The synthesis typically involves multi-step reactions:
- Sulfonation : Introduction of the sulfonyl group via oxidation of a sulfonamide precursor, as demonstrated in the preparation of 6-arylsulphonimidobenzoxazol-2(3H)-ones using oxidative conditions .
- Coupling Reactions : Formation of the azetidinyl-oxy linkage through nucleophilic substitution or Mitsunobu reactions, similar to methods used in pyrazole-based syntheses (e.g., Pd-catalyzed cross-coupling for aryl-aryl bonds) .
- Purification : Column chromatography or recrystallization, with purity verified via HPLC (>95% purity) and structural confirmation via -NMR and FTIR .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic Techniques :
- -NMR and -NMR to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Thermal Analysis : Melting point determination to compare with literature values .
Advanced Research Questions
Q. What strategies address low yields during the sulfonation step in the synthesis?
- Optimized Oxidants : Testing alternatives to m-CPBA (e.g., Oxone® or HO/acetic acid) to improve efficiency and reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction rates, while controlled temperature (0–25°C) minimizes decomposition .
- Catalytic Systems : Transition metal catalysts (e.g., Pd(PPh)) for regioselective sulfonation, as seen in analogous heterocyclic systems .
Q. How does the azetidinyl-sulfonyl moiety influence the compound’s reactivity in nucleophilic environments?
- Steric Hindrance : The azetidine ring’s constrained geometry may reduce accessibility to nucleophiles, requiring kinetic studies under varying pH and solvent conditions .
- Electronic Effects : Sulfonyl groups act as electron-withdrawing substituents, potentially stabilizing intermediates in substitution reactions. Computational modeling (DFT) can predict reactive sites .
- Experimental Validation : Reactivity assays with nucleophiles (e.g., piperidine or thiols) to track ring-opening or substitution products via LC-MS .
Q. What experimental designs are recommended to assess hydrolytic stability of the oxazolone ring?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis of degradation products .
- Kinetic Profiling : Pseudo-first-order rate constants () calculated from concentration-time plots to identify pH-dependent instability .
- Structural Modifications : Compare stability with analogs lacking the oxazolone ring to isolate its contribution to degradation .
Q. How can researchers reconcile discrepancies in reported synthetic yields for similar benzoxazolone derivatives?
- Parameter Screening : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify critical factors. For example, Pd(PPh) in degassed DMF/water improved yields in pyrazole syntheses .
- Byproduct Analysis : LC-MS or GC-MS to detect side products (e.g., over-oxidized species) and adjust stoichiometry or reaction time .
- Reproducibility Protocols : Strict adherence to anhydrous conditions and inert atmospheres, as moisture or oxygen may explain yield variations .
Data Analysis and Contradictions
Q. What analytical approaches resolve conflicting data on the compound’s bioactivity in different assays?
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 µM) to establish EC values and assess assay variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition vs. cell viability assays) to differentiate specific activity from cytotoxicity .
- Meta-Analysis : Cross-reference with structurally related compounds to identify trends in substituent effects on bioactivity .
Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive, non-competitive) and values .
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding poses within active sites, validated by mutagenesis of key residues .
- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics (ΔH, ΔS) to confirm interactions .
Methodological Resources
- Synthesis Protocols : Adapt procedures from pyrazole and benzoxazolone syntheses .
- Stability Guidelines : Follow environmental fate study frameworks for hydrolytic/oxidative stability assessments .
- Data Validation : Employ NMR spectral databases (e.g., SciFinder) and cross-lab reproducibility checks to mitigate discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
